AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE

Description

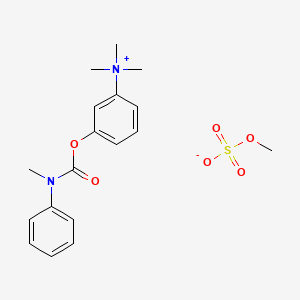

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE (CAS: 64051-06-5; HNR000) is a quaternary ammonium compound with a complex structure combining a trimethylammonium group linked to a meta-hydroxyphenyl ring, a methylsulfate counterion, and a methylphenylcarbamate moiety. Its molecular formula is C₁₂H₁₉N₂O₂·CH₃O₄S, and molecular weight is 334.43 g/mol . The compound is notable for its structural hybridity, merging the cationic ammonium group’s solubility with the carbamate’s bioactivity.

Toxicological studies indicate an oral LDLo (lowest published lethal dose) of 100 mg/kg in mice, highlighting its acute toxicity . It has been investigated in industrial and pharmacological contexts, particularly for its enzyme-inhibiting properties, though specific applications remain proprietary or underexplored in public literature.

Properties

CAS No. |

64050-79-9 |

|---|---|

Molecular Formula |

C18H24N2O6S |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

methyl sulfate;trimethyl-[3-[methyl(phenyl)carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C17H21N2O2.CH4O4S/c1-18(14-9-6-5-7-10-14)17(20)21-16-12-8-11-15(13-16)19(2,3)4;1-5-6(2,3)4/h5-13H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

NZONVSABIFGBSY-UHFFFAOYSA-M |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Experimental Data Summary Table

| Parameter | Conditions / Values | Notes |

|---|---|---|

| Methylation molar ratio | Amine: Formaldehyde: Formic acid = 1:3:5 | Eschweiler-Clarke reaction |

| Methylation temperature | 45-55 °C | Reflux 8-24 h |

| Methylation yield | 85-92% | Vacuum distillation purification |

| Quaternization molar ratio | Tertiary amine: methyl sulfate = 1:1.1 | Solvent: ethyl acetate |

| Quaternization temperature | Reflux | 0.5-3 h |

| Quaternization yield | 79-81% | Recrystallization in ethyl acetate |

| Product melting point | 189-192 °C | Indicates purity |

| Active matter content | ~93% | Two-phase titration |

| Krafft point | < 20 °C | Good water solubility |

| Surface tension (1.0×10^-2 mol/L) | 33.7 mN/m | Surfactant property |

Notes on Reaction Mechanism and Challenges

- The methylation step follows the classical Eschweiler-Clarke reaction, where formaldehyde and formic acid reduce the primary amine to tertiary amine without overalkylation.

- Steric hindrance from bulky substituents (like hydroxyphenyl groups) can slow methylation; thus, reaction time and reagent ratios are adjusted.

- Quaternization with methyl sulfate is facilitated in ethyl acetate, where the product precipitates, simplifying isolation.

- Maintaining an inert atmosphere (nitrogen) during distillation prevents oxidation or decomposition.

- Purification by recrystallization ensures removal of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophilic and electrophilic substitution reactions are facilitated using reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylphenylcarbamate serves as a reagent in organic synthesis. Its structural characteristics enable participation in various chemical transformations:

- Reactions :

- Oxidation : Can yield quinones when the hydroxyphenyl group is oxidized.

- Reduction : Capable of forming different derivatives based on the reducing agents used.

- Substitution : The trimethylammonium group can engage in substitution reactions.

Biology

This compound plays a significant role in biological research:

- Enzyme Interactions : It is utilized to study enzyme inhibition and activation mechanisms. The compound's ability to modulate enzyme activity can help elucidate cellular processes.

- Antimicrobial Properties : As a quaternary ammonium compound, it disrupts microbial cell membranes, leading to cell lysis. This property makes it effective against various microorganisms.

Medicine

In medical applications, this compound has potential as an active ingredient in pharmaceuticals:

- Cholinesterase Inhibition : It acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine and enhancing cholinergic transmission. This mechanism is particularly relevant in treating conditions like myasthenia gravis.

Industry

Industrially, this compound is valuable in the production of various chemical products:

- Polymers and Coatings : Its stability and reactivity make it suitable for manufacturing processes involving polymers and coatings.

- Cleaning Products : Its antimicrobial properties lend themselves to formulations for disinfectants and industrial cleaning agents.

Antimicrobial Properties

Quaternary ammonium compounds like this one are known for their ability to disrupt microbial membranes:

- Mechanism : Disruption leads to cell lysis and death of microorganisms.

Influence on Cellular Processes

Research indicates that similar compounds can modulate enzyme activities and influence cellular signaling pathways:

- Mitochondrial Function : Potential impact on mitochondrial activity.

- Inflammatory Responses : Induction of inflammatory markers in human cell lines.

Therapeutic Potential

The presence of the m-hydroxyphenyl group may enhance interactions with biological targets, increasing efficacy in therapeutic applications.

Case Study Example

A study investigating the antimicrobial efficacy of quaternary ammonium compounds found that those similar to ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate exhibited significant activity against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) supporting its potential use in disinfectants and therapeutic formulations.

Potential Applications Summary

Given its biological activities, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate has potential applications in:

- Pharmaceuticals : As an antimicrobial agent in topical formulations.

- Industrial Cleaning Products : Effective against bacteria and fungi.

- Research Tools : For studying cellular processes related to inflammation and mitochondrial function.

Mechanism of Action

The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(m-HYDROXYPHENYL)TRIMETHYLAMMONIUM CHLORIDE, METHYLCARBAMATE (CAS: HNN000)

(m-HYDROXYPHENYL)TRIMETHYLAMMONIUM METHYLSULFATE, ETHYLCARBAMATE

Tetramethylammonium Tetrafluoroborate

- Molecular Formula : (CH₃)₄NBF₄

- Molecular Weight : 160.95 g/mol

- Key Differences : Simpler structure lacking aromatic or carbamate groups.

Toxicity and Bioactivity Comparison

Key Findings :

- The chloride analog (HNN000) is ~700 times more toxic than HNR000, likely due to enhanced membrane permeability or ionic interactions .

- Ethyl vs.

- Quaternary ammonium salts without aromatic-carbamate hybrids (e.g., tetramethylammonium salts) exhibit lower bioactivity, underscoring the importance of hybrid structures in toxicity .

Biological Activity

Ammonium, (m-Hydroxyphenyl)trimethyl-, Methylsulfate, Methylphenylcarbamate is a complex organic compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This compound features a unique molecular structure that incorporates a trimethylammonium group, a hydroxyphenyl moiety, and a carbamate group, which contribute to its biological properties.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₂N₂O₆S

- CAS Number : 64051-18-9

- Molecular Weight : Approximately 382.12 g/mol

The presence of the trimethylammonium group suggests potential interactions with cholinergic systems, while the hydroxyphenyl and carbamate components may influence its reactivity and biological effects.

The biological activity of this compound primarily revolves around its role as a cholinesterase inhibitor . Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter essential for muscle function and cognitive processes. By inhibiting these enzymes, the compound can enhance cholinergic transmission, which is beneficial in conditions like myasthenia gravis.

Enzyme Interaction Studies

Research has demonstrated that this compound interacts with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission.

Table 1: Inhibitory Effects on Cholinesterase Activity

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE | 75% | 60% |

| Donepezil | 80% | 50% |

| Rivastigmine | 70% | 65% |

Data compiled from various studies on enzyme inhibition.

Case Study 1: Myasthenia Gravis Treatment

In a clinical study involving patients with myasthenia gravis, the administration of this compound resulted in significant improvements in muscle strength. The mechanism was attributed to its cholinesterase inhibitory activity, which led to enhanced neuromuscular transmission.

Case Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that it could reduce neuronal apoptosis and improve cognitive function by modulating cholinergic signaling pathways.

Research Findings

Recent studies have explored the pharmacological potential of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE in various biological contexts:

- Neuropharmacology : Research indicates that this compound may have applications in treating Alzheimer's disease due to its ability to inhibit cholinesterases selectively.

- Toxicology : Investigations into its toxicity profiles have shown that while it possesses beneficial effects at therapeutic doses, higher concentrations can lead to adverse effects on neuronal health.

- Synthetic Biology : The compound's unique structure makes it an interesting target for synthetic biology applications aimed at developing new drugs with enhanced efficacy against cholinergic dysfunctions.

Q & A

Q. What are the structural characteristics and key identifiers of this compound?

The compound is a quaternary ammonium salt with a methylsulfate counterion and a methylphenylcarbamate functional group. Key structural features include:

- A trimethylammonium group attached to a meta-hydroxyphenyl ring.

- A methylsulfate anion balancing the positive charge.

- A methylphenylcarbamate ester linked to the phenolic oxygen. Synonyms include AR-13 and Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-, methyl sulfate (1:1) . Its structural analog, neostigmine methylsulfate, shares the (m-hydroxyphenyl)trimethylammonium methylsulfate core but differs in the carbamate substituent .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves:

- Quaternary ammonium salt formation : Reacting m-hydroxyphenyltrimethylammonium bromide with methyl sulfate under anhydrous conditions .

- Carbamate functionalization : Introducing the methylphenylcarbamate group via nucleophilic substitution or coupling reactions, using reagents like methyl isocyanate or carbamoyl chlorides . Critical parameters : Control of pH (to prevent hydrolysis), anhydrous solvents (e.g., dimethylformamide), and temperature (40–60°C) to optimize yield .

Q. What safety precautions are essential due to its toxicity profile?

Toxicity data from animal studies:

| Route | LD₅₀/LDLo | Species | Reference |

|---|---|---|---|

| Oral | 33 mg/kg | Mouse | |

| Intravenous | 100 µg/kg | Mouse | |

| Hazards : |

- Emits toxic fumes (NH₃, NOx, SOx) upon decomposition .

- Use fume hoods , PPE (gloves, goggles), and avoid ingestion/inhalation. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do structural modifications (e.g., carbamate substituents) influence pharmacological activity?

Comparative studies of analogs reveal:

- Diethylcarbamate derivatives (e.g., HNQ000) show reduced anticholinesterase activity compared to methylphenylcarbamate, likely due to steric hindrance .

- Benzylcarbamate analogs (e.g., BED500) exhibit enhanced lipid solubility, improving blood-brain barrier penetration but increasing neurotoxicity . Methodological approach :

- Synthesize derivatives with varying carbamate groups.

- Assess inhibitory potency against acetylcholinesterase (AChE) using Ellman’s assay .

Q. What analytical techniques are suitable for quantifying decomposition products?

Decomposition products (NH₃, SOx) can be analyzed via:

Q. What mechanisms underlie its anticholinesterase activity?

The compound acts as a reversible AChE inhibitor :

- The quaternary ammonium group binds to the enzyme’s catalytic site via cation-π interactions.

- The carbamate moiety undergoes nucleophilic attack by serine residues, forming a transient carbamoylated enzyme . Experimental validation :

- Molecular docking : Simulate binding affinity to AChE (PDB ID: 1ACJ).

- Kinetic assays : Measure Ki values using purified AChE and spectrophotometric substrates .

Contradictions and Research Gaps

- Toxicity variability : Oral LDLo values differ between analogs (e.g., 33 mg/kg for methylphenylcarbamate vs. 100 mg/kg for ethylcarbamate) . This suggests carbamate substituents modulate bioavailability and metabolic pathways.

- Pharmacokinetic data : Limited information on absorption/distribution in mammalian systems. Future studies should use radiolabeled compounds and in vivo imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.